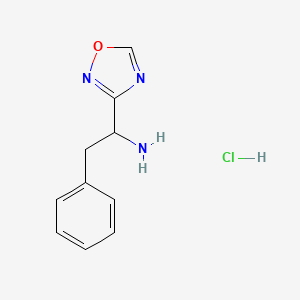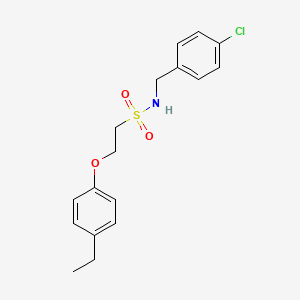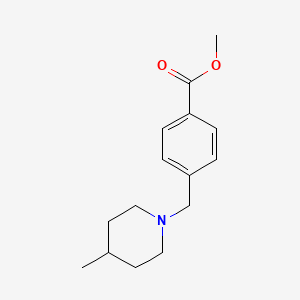![molecular formula C17H15ClN4O4S2 B2463373 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 886953-10-2](/img/structure/B2463373.png)
(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroanalytical data such as IR, 1H, 13C NMR, and mass spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as NMR, IR, and mass spectrometry. For example, the 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the compound, respectively .科学的研究の応用
Antimicrobial Activity
Compounds structurally related to (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone have been studied for their antimicrobial properties. Patel et al. (2011) synthesized derivatives with varying degrees of activity against bacteria and fungi, indicating potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Biological Activity
Mhaske et al. (2014) investigated derivatives for their in vitro antibacterial activity, demonstrating moderate to good antimicrobial effects (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Insecticidal Activity
Ding et al. (2019) found that certain derivatives showed notable insecticidal activities against armyworm, suggesting their potential use in pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).
Anti-mycobacterial Potential
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype against Mycobacterium tuberculosis, suggesting a role in treating tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Corrosion Inhibition
Singaravelu, Bhadusha, & Dharmalingam (2022) explored the use of related compounds as corrosion inhibitors for mild steel in acidic medium, showing significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Anticancer and Antituberculosis Studies
Mallikarjuna et al. (2014) synthesized derivatives showing significant anticancer and antituberculosis activities, highlighting their potential in medical applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Structural Characterization and Docking Studies
Lv et al. (2013) and Shahana & Yardily (2020) conducted structural characterization and docking studies on similar compounds, aiding in understanding their antibacterial activity (Lv, Ding, & Zhao, 2013); (Shahana & Yardily, 2020).
Anti-inflammatory Activity
Ahmed, Molvi, & Khan (2017) synthesized novel derivatives and evaluated them for anti-inflammatory activity, showing promising results (Ahmed, Molvi, & Khan, 2017).
Imaging in Parkinson's Disease
Wang et al. (2017) synthesized a compound related to this compound for potential use in PET imaging for Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
将来の方向性
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX-1 enzyme, which is involved in the production of prostaglandins, key mediators of inflammation .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, such as anti-inflammatory activity, by inhibiting the cox-1 enzyme .
Action Environment
The biological activity of thiazole derivatives suggests that they may be influenced by various factors, including the physiological environment and the presence of other molecules .
生化学分析
Biochemical Properties
Similar benzothiazole derivatives have shown promising anti-inflammatory properties . They have been found to inhibit COX-1 and COX-2 enzymes, which play a crucial role in inflammation .
Cellular Effects
Related benzothiazole derivatives have shown cytotoxic activity against various cell lines .
Molecular Mechanism
Similar benzothiazole derivatives have been found to inhibit COX-1 and COX-2 enzymes, which are involved in the inflammatory response .
特性
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S2/c1-26-11-3-2-10(18)15-14(11)19-17(28-15)21-8-6-20(7-9-21)16(23)12-4-5-13(27-12)22(24)25/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCPXGRAKKUFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)
![2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide](/img/structure/B2463303.png)



![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2463309.png)

![N-[(3-Bromophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2463312.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2463313.png)
